4(3H)-Quinazolinone, 3-(2-(2,5-dihydroxyphenyl)ethyl)-8-iodo-2-phenyl-
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Overview
Description
4(3H)-Quinazolinone, 3-(2-(2,5-dihydroxyphenyl)ethyl)-8-iodo-2-phenyl- is a complex organic compound belonging to the quinazolinone family. Quinazolinones are heterocyclic compounds known for their diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties . The specific structure of this compound, with its unique substituents, makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(2-(2,5-dihydroxyphenyl)ethyl)-8-iodo-2-phenyl- typically involves multiple steps:
Amidation and Cyclization: The process begins with the amidation of 2-aminobenzoic acid derivatives, followed by cyclization to form benzoxazinones.
Substitution Reactions: The benzoxazinones are then treated with appropriate reagents to introduce the 2-phenyl and 8-iodo substituents.
Hydroxyphenyl Ethylation: Finally, the 2-(2,5-dihydroxyphenyl)ethyl group is introduced through a series of substitution reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. Common industrial practices include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4(3H)-Quinazolinone, 3-(2-(2,5-dihydroxyphenyl)ethyl)-8-iodo-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines are commonly used for substitution reactions.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Hydroquinones and related derivatives.
Substitution: Various substituted quinazolinones depending on the nucleophile used.
Scientific Research Applications
4(3H)-Quinazolinone, 3-(2-(2,5-dihydroxyphenyl)ethyl)-8-iodo-2-phenyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 3-(2-(2,5-dihydroxyphenyl)ethyl)-8-iodo-2-phenyl- involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
4(3H)-Quinazolinone: A simpler quinazolinone derivative with similar biological activities.
2,5-Dihydroxyphenyl Acetic Acid Derivatives: Compounds with similar hydroxyphenyl groups and biological activities.
Uniqueness
4(3H)-Quinazolinone, 3-(2-(2,5-dihydroxyphenyl)ethyl)-8-iodo-2-phenyl- is unique due to its specific combination of substituents, which confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives .
Properties
CAS No. |
86804-53-7 |
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Molecular Formula |
C22H17IN2O3 |
Molecular Weight |
484.3 g/mol |
IUPAC Name |
3-[2-(2,5-dihydroxyphenyl)ethyl]-8-iodo-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C22H17IN2O3/c23-18-8-4-7-17-20(18)24-21(14-5-2-1-3-6-14)25(22(17)28)12-11-15-13-16(26)9-10-19(15)27/h1-10,13,26-27H,11-12H2 |
InChI Key |
UJXIFAILOUCABL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3I)C(=O)N2CCC4=C(C=CC(=C4)O)O |
Origin of Product |
United States |
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